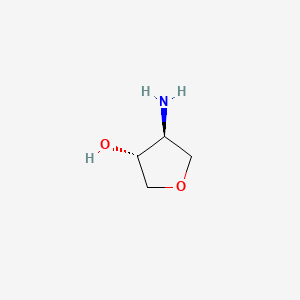

trans-4-Aminotetrahydrofuran-3-ol

Description

Significance of Tetrahydrofuran (B95107) Ring Systems in Chemical Synthesis

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a prevalent structural motif in a vast number of natural products and biologically active compounds. wikipedia.orgresearchgate.net Its presence is noted in diverse classes of natural products such as lignans, acetogenins, and polyketides. wikipedia.org The THF ring is the eleventh most abundant ring system found in drugs approved by the FDA, with over 25 medications containing this scaffold. sci-hub.se This widespread occurrence has spurred significant research into methodologies for synthesizing substituted tetrahydrofurans. wikipedia.orgresearchgate.net

In addition to being a core component of many pharmaceuticals, the THF moiety is a versatile solvent in its own right, known for its polarity and wide liquid range. wikipedia.org In the realm of polymer science, it is used to dissolve polymers for characterization. wikipedia.org Furthermore, aqueous THF has been explored for its ability to aid in the delignification of biomass, a crucial step in the production of renewable platform chemicals and biofuels. wikipedia.org The THF ring can also act as a Lewis base, forming complexes with various Lewis acids. wikipedia.org

Selected Drugs Containing a Tetrahydrofuran Ring:

| Drug Name | Therapeutic Class |

|---|---|

| Eribulin | Anticancer wikipedia.org |

| Empagliflozin | Anti-diabetic sci-hub.se |

| Amprenavir | Antiretroviral sci-hub.se |

Importance of Chiral Aminotetrahydrofuranols in Organic Chemistry

Chiral amines are of paramount importance in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. sigmaaldrich.comdu.ac.in They are frequently employed as chiral auxiliaries, which are attached to an achiral substrate to direct a subsequent reaction before being removed. du.ac.in Many drugs and drug candidates contain chiral amine functionalities. sigmaaldrich.com

Chiral aminotetrahydrofuranols, a specific class of chiral amines, are particularly valuable as building blocks in medicinal chemistry. sci-hub.se Their rigid, five-membered ring structure and well-defined stereochemistry make them ideal for constructing complex molecules with high stereocontrol. The presence of both an amino and a hydroxyl group provides two points for further functionalization, allowing for the creation of diverse molecular architectures. For instance, the stereochemistry of these compounds is crucial for their therapeutic efficacy when used in the synthesis of antiviral and anticancer agents.

The "memory of chirality" is a concept in asymmetric synthesis where the stereochemical information of a starting material is retained in a reactive intermediate even after the original stereocenter is temporarily destroyed. princeton.edu Chiral molecules like aminotetrahydrofuranols can be designed to exploit this phenomenon, leading to highly stereoselective transformations. princeton.edu

Overview of Research Trajectories for trans-4-Aminotetrahydrofuran-3-ol (B68025)

Research involving trans-4-Aminotetrahydrofuran-3-ol is primarily focused on its application as a versatile building block in the synthesis of novel and complex organic molecules with potential biological activity. Its unique stereochemistry and functional groups make it a valuable starting material for creating compounds with specific three-dimensional arrangements, which is often critical for their interaction with biological targets.

One significant area of investigation is its use in the development of new pharmaceutical agents. Derivatives of trans-4-Aminotetrahydrofuran-3-ol have shown considerable cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated over 99% inhibition of lung cancer (A549) and liver cancer (HepG2) cell lines at specific concentrations. It has also been utilized in the synthesis of novel TLR7/8 agonist payloads, which are important for the development of immunotherapeutic agents.

Furthermore, trans-4-Aminotetrahydrofuran-3-ol serves as a scaffold for creating monosaccharide mimetics and amino acid surrogates, which are important classes of molecules in medicinal chemistry. The introduction of modifications to the tetrahydrofuran ring, such as fluorination, has been shown to enhance the binding of resulting molecules to viral polymerases, indicating potential applications in antiviral drug discovery.

Physicochemical Properties of trans-4-Aminotetrahydrofuran-3-ol:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉NO₂ | nih.gov |

| Molecular Weight | 103.12 g/mol | |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | >95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330975-13-8 | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Aminotetrahydrofuran 3 Ol

Classical Chemical Synthesis Approaches

Classical synthetic routes to trans-4-Aminotetrahydrofuran-3-ol (B68025) often involve the construction of the tetrahydrofuran (B95107) ring followed by the introduction of the amino and hydroxyl groups. These methods, while established, may require multiple steps and careful optimization to achieve the desired trans stereochemistry.

Hydrazine (B178648) Reduction Strategies for Amine Functionality Introduction

One common strategy for introducing the amine functionality involves the use of hydrazine and its derivatives. researchgate.net Hydrazine is a potent reducing agent and a versatile nucleophile, making it suitable for converting various functional groups into amines. researchgate.net For instance, a protected tetrahydrofuran precursor containing a suitable leaving group can be reacted with a protected hydrazine derivative, followed by deprotection and reduction to yield the primary amine. This method offers a reliable way to introduce the nitrogen atom, although it often requires careful control of reaction conditions to avoid side reactions.

Another approach involves the reduction of a hydrazone intermediate. This can be formed by the condensation of a ketone precursor with hydrazine. Subsequent reduction of the C=N double bond, often achieved through catalytic hydrogenation, furnishes the desired amino group. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction.

Amidation and Hofmann Degradation Pathways

The Hofmann degradation, a classic organic reaction, provides a pathway to primary amines from primary amides with one less carbon atom. wikipedia.orgyoutube.combyjus.comyoutube.com In the context of synthesizing this compound, a suitable carboxylic acid precursor, such as a derivative of tetrahydrofuran-3-carboxylic acid, can be converted to its corresponding primary amide. Treatment of this amide with bromine and a strong base, such as sodium hydroxide, initiates the Hofmann rearrangement. wikipedia.orgbyjus.com This process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.orgbyjus.com

This method is particularly useful as it directly yields a primary amine and can be adapted for large-scale synthesis. youtube.com However, the stereochemistry at other centers in the molecule must be established prior to the degradation reaction.

Direct Amination Protocols and Optimization

Direct amination methods aim to introduce the amino group in a more direct and atom-economical fashion. nih.govnih.govresearchgate.net These protocols often involve the reaction of a suitable tetrahydrofuran precursor containing a leaving group with an amine source. For example, a protected trans-3-hydroxytetrahydrofuran derivative bearing a sulfonate ester at the 4-position can undergo nucleophilic substitution with an ammonia (B1221849) equivalent or a protected amine.

Optimization of these direct amination reactions is crucial to maximize the yield of the desired trans-isomer and minimize side reactions such as elimination. Factors to consider include the choice of solvent, temperature, and the nature of the aminating agent and leaving group. Recent advancements have explored the use of catalysts to facilitate these transformations under milder conditions. rsc.orgrsc.org

Multi-Step Syntheses from Readily Available Precursors

Many synthetic routes to this compound begin with simple, commercially available starting materials. organic-chemistry.org These multi-step syntheses offer flexibility in constructing the tetrahydrofuran ring and introducing the required functional groups with the desired stereochemistry.

One common strategy involves starting from a furan (B31954) derivative. google.com The furan ring can be reduced to the tetrahydrofuran core, followed by functional group manipulations to install the amino and hydroxyl groups. For example, a furan precursor can be subjected to dihydroxylation to introduce two hydroxyl groups. Subsequent protection and conversion of one hydroxyl group to a leaving group, followed by amination, can lead to the desired product.

Another approach utilizes aldol-type reactions to construct the tetrahydrofuran skeleton. For instance, the condensation of an appropriate aldehyde and a ketone can form a β-hydroxy ketone, which can then undergo cyclization and further functionalization to yield the target molecule.

Stereoselective Synthesis of this compound

Controlling the stereochemistry to selectively obtain the trans isomer is a key challenge in the synthesis of 4-Aminotetrahydrofuran-3-ol (B138653). Modern synthetic methods have increasingly focused on stereoselective approaches to address this challenge.

Diastereoselective Control in Ring Formation and Amination

Achieving diastereoselective control is paramount in the synthesis of this compound. This can be accomplished at various stages of the synthesis, including the formation of the tetrahydrofuran ring and the introduction of the amino group. nih.govnih.gov

During ring formation, intramolecular cyclization reactions can be designed to favor the formation of the trans product. nih.gov For example, the stereochemistry of substituents on an acyclic precursor can direct the cyclization to proceed in a diastereoselective manner. The choice of reagents and reaction conditions can also significantly influence the stereochemical outcome.

Similarly, the amination step can be performed with high diastereoselectivity. researchgate.net For instance, the reduction of a cyclic imine or the opening of an epoxide with an amine nucleophile can proceed with a high degree of stereocontrol, leading predominantly to the trans isomer. The use of chiral catalysts or auxiliaries can also be employed to induce stereoselectivity in these reactions. mdpi.combeilstein-journals.orgresearchgate.netnih.gov

Below is a table summarizing some of the key synthetic strategies and their characteristics:

| Synthetic Approach | Key Features | Stereochemical Control |

| Hydrazine Reduction | Utilizes hydrazine or its derivatives to introduce the amine group. researchgate.netresearchgate.net | Can be influenced by the choice of reducing agent and substrate. |

| Hofmann Degradation | Converts a primary amide to a primary amine with one less carbon. wikipedia.orgyoutube.combyjus.com | The stereochemistry is determined by the precursor. |

| Direct Amination | Involves direct nucleophilic substitution with an amine source. nih.govnih.govresearchgate.net | Dependent on reaction conditions and the nature of the substrate and nucleophile. |

| Multi-Step Synthesis | Flexible approach starting from simple precursors. organic-chemistry.org | Can be controlled through various stereoselective reactions throughout the sequence. |

| Diastereoselective Methods | Employs strategies to selectively form the trans isomer. nih.govnih.gov | High level of control is achievable through catalyst or substrate control. |

Enantioselective Synthesis Strategies

The creation of specific stereoisomers of 4-aminotetrahydrofuran-3-ol is critical, as the biological activity of molecules often depends on their precise three-dimensional structure. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need to separate a mixture of stereoisomers.

A key approach involves the asymmetric reduction of 4-ketotetrahydrofuran derivatives. The use of borane (B79455) complexes with chiral ligands, such as Corey-Bakshi-Shibata (CBS) catalysts, can achieve high enantiomeric excess (ee) of over 95%. For example, the reduction of a suitable ketone precursor with an (R)-CBS catalyst selectively yields the (3S,4S)-enantiomer. The efficiency of this stereoselectivity is influenced by reaction conditions such as catalyst loading (typically 5–10 mol%), the choice of solvent (like dichloromethane (B109758) or toluene), and maintaining low temperatures (between -20°C and 0°C).

Another powerful method is the diastereoselective conjugate addition of a chiral amine to an appropriate substrate. This has been successfully applied in the first asymmetric syntheses of both cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids, achieving over 98% diastereomeric excess (d.e.) and over 97% enantiomeric excess (e.e.) for each. nih.gov This demonstrates how chirality can be effectively transferred to the tetrahydrofuran ring system.

Furthermore, catalytic asymmetric methods are continuously being developed. For instance, palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones has been shown to construct two adjacent stereocenters, yielding chiral trans-4-substituted 3-alkoxycarbonylbutyrolactone derivatives with up to 95% ee. dicp.ac.cn While not directly producing the title compound, this method highlights a relevant strategy for creating the trans-substituted furanone core with high enantioselectivity.

Table 1: Overview of Enantioselective Synthesis Strategies

| Strategy | Key Reagent/Catalyst | Typical Selectivity | Reference |

|---|---|---|---|

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | >95% ee | |

| Diastereoselective Conjugate Addition | Lithium (S)-N-benzyl-N-α-methylbenzylamide | >98% de, >97% ee | nih.gov |

| Palladium-Catalyzed Asymmetric Hydrogenation | Palladium Trifluoroacetate with Chiral Ligand | Up to 95% ee | dicp.ac.cn |

Palladium-Catalyzed Aminooxygenation of Alkenes

Palladium catalysis offers a powerful method for the construction of substituted tetrahydrofurans from readily available alkenes. The palladium-catalyzed aminooxygenation of 3-alken-1-ols provides a direct route to 3-aminotetrahydrofurans. umich.edu This transformation is significant as it constructs the core heterocyclic ring while simultaneously introducing the amino and oxygen functionalities.

The reaction mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. umich.edu Initial studies focused on the intermolecular aminopalladation of an alkene, followed by oxidative interception of the resulting Pd(II) β-aminoalkyl intermediate with an oxidant like PhI(OAc)₂. umich.edu This process leads to the stereospecific and diastereoselective formation of 3-aminotetrahydrofurans. umich.edu Mechanistic investigations suggest that the transformation involves a cis-aminopalladation step, followed by C-O bond-forming reductive elimination that proceeds with retention of stereochemistry at the carbon atom. umich.edu

When a Z-alkene was used as the substrate under standard conditions, the reaction exclusively afforded the trans-disubstituted tetrahydrofuran, which supports a mechanism involving retention of configuration during the C-O bond formation step. umich.edu This stereochemical outcome is crucial for selectively synthesizing the trans isomer of aminotetrahydrofuran derivatives.

Table 2: Scope of Palladium-Catalyzed Aminooxygenation of 3-Alken-1-ols

| Alkene Substrate | Amine Source | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Buten-1-ol | Phthalimide | PhI(OAc)₂ | 3-(Phthalimido)tetrahydrofuran | Not specified | umich.edu |

| Generic 3-Alken-1-ol | Phthalimide | PhI(OAc)₂ | Substituted 3-aminotetrahydrofuran | Variable | umich.edu |

Influence of Steric Demand and Chiral Auxiliaries on Selectivity

In asymmetric synthesis, controlling the stereochemical outcome of a reaction is paramount. This is often achieved by using chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the formation of a specific stereoisomer. wikipedia.org The steric and electronic properties of both the substrate and the auxiliary play a decisive role in the level of selectivity achieved. sioc-journal.cnnumberanalytics.com

Chiral auxiliaries, such as Evans oxazolidinones, are widely used to induce asymmetry in reactions like aldol (B89426) additions and alkylations. wikipedia.org The auxiliary creates a sterically hindered environment that forces an incoming reagent to approach from a specific direction, leading to the preferential formation of one diastereomer. For example, the use of camphor-derived auxiliaries has been shown to result in high diastereoselectivity in aldol reactions. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The steric hindrance of the reagents themselves is also a key factor. In asymmetric Michael addition reactions controlled by an Evans auxiliary, the steric bulk of the Grignard reagent was found to be the main factor influencing the stereoselectivity. sioc-journal.cn Larger Grignard reagents led to higher diastereoselectivity. sioc-journal.cn This principle applies to the synthesis of substituted tetrahydrofurans, where the steric demands of substituents on the starting materials can dictate the facial selectivity of a reaction, leading to the desired trans or cis product.

Total Synthesis Approaches Incorporating the Tetrahydrofuran Core

The tetrahydrofuran ring is a common structural motif in a vast array of complex natural products. Consequently, numerous total synthesis campaigns have featured the construction of this heterocyclic core as a key strategic element. These syntheses provide a wealth of information on reliable methods for creating substituted tetrahydrofurans, often with high stereocontrol.

For example, the total synthesis of complex alkaloids frequently involves the assembly of intricate polycyclic systems where a tetrahydrofuran or similar oxygen-containing ring is embedded. chemrxiv.org Strategies often rely on cascade reactions or sequential bond formations that build the core structure efficiently. chemrxiv.org Insights from these syntheses, such as the precise timing of bond formations and the management of sensitive intermediates, are invaluable for designing routes to simpler targets like this compound. chemrxiv.org

Palladium-catalyzed reactions are also prominent in total synthesis for forging key bonds to create the tetrahydrofuran ring. nih.gov The Pd-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov This highlights how metal-catalyzed cyclization reactions are a powerful tool for building the tetrahydrofuran core with specific stereochemistry, a strategy directly applicable to the synthesis of analogs of the title compound.

Biocatalytic Approaches to this compound and its Analogs

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Transaminase-Mediated Biotransformations for Chiral Amine Synthesis

Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines. nih.govresearchgate.net These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a prochiral ketone acceptor, generating a chiral amine with high enantiomeric purity. nih.govmdpi.com This approach, known as asymmetric synthesis, directly converts a non-chiral starting material into a single enantiomer product. mdpi.com

This method is highly relevant for producing enantiopure aminotetrahydrofuran derivatives. Starting with a suitable tetrahydrofuran-3-one precursor, an (R)- or (S)-selective ω-TA can be chosen to produce the desired (R)- or (S)-amine enantiomer, respectively. researchgate.net The stereoselectivity of transaminases is often excellent, with enantiomeric excesses frequently exceeding 99%. researchgate.net This high fidelity is attributed to the enzyme's active site, which features distinct small and large binding pockets that discriminate between the substituents on the prochiral ketone. researchgate.net

Alternatively, transaminases can be used in the kinetic resolution of a racemic mixture of amines. mdpi.com In this process, one enantiomer of the amine is selectively converted by the enzyme to the corresponding ketone, leaving the other, unreacted enantiomer in high enantiomeric excess. mdpi.com While effective, this method has a maximum theoretical yield of 50% for the desired amine.

Table 3: Applications of Transaminases in Chiral Amine Synthesis

| Enzyme Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| (R)-selective ω-TA | Asymmetric Synthesis | Converts prochiral ketones to (R)-amines. | researchgate.net |

| (S)-selective ω-TA | Asymmetric Synthesis | Converts prochiral ketones to (S)-amines. | mdpi.com |

| (R)- or (S)-selective ω-TA | Kinetic Resolution | Selectively deaminates one enantiomer from a racemic mixture. | mdpi.com |

Enzymatic Reduction of Precursor Ketones

Just as enzymes can be used to set the stereochemistry of the amino group, they are also employed to establish the stereochemistry of the hydroxyl group. The enzymatic reduction of a ketone to a secondary alcohol is a common and highly effective method for producing chiral alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes that, in conjunction with a cofactor like NADH or NADPH, can reduce ketones with high stereoselectivity.

In the context of synthesizing this compound, one could envision a strategy where a 4-aminotetrahydrofuran-3-one precursor is stereoselectively reduced. An appropriately selected alcohol dehydrogenase would deliver a hydride to one face of the ketone, producing the desired (3R)- or (3S)-hydroxyl configuration. This enzymatic approach offers a green alternative to chemical reducing agents like sodium borohydride, which would typically produce a racemic mixture of alcohols, or chiral metal catalysts, which can be expensive and require stringent reaction conditions.

Continuous Flow Biocatalysis for Scalable Production

The application of continuous flow systems in biocatalysis has emerged as a powerful strategy for the synthesis of pharmaceuticals and value-added chemicals. rsc.org This approach offers significant advantages over traditional batch processing, including enhanced mixing, superior mass and heat transfer, and improved process control. uni-hannover.demdpi.com For the scalable production of this compound, continuous flow biocatalysis presents a promising avenue.

In a typical setup, a biocatalyst, such as an immobilized enzyme, is contained within a flow reactor, often in a packed-bed configuration. mdpi.comnih.gov A solution containing the substrate is then continuously passed through the reactor. This methodology allows for the efficient conversion of substrate to product, simplified product purification as the enzyme is retained, and the potential for continuous, automated operation. mdpi.comnih.gov The use of immobilized enzymes is a key upstream process that facilitates their application in continuous operations. uni-hannover.de

The benefits of this approach are particularly relevant for overcoming challenges often encountered in batch biocatalysis, such as substrate or product inhibition, by maintaining low concentrations of inhibitory species. nih.gov Furthermore, flow systems can accommodate multiphasic reactions, which can be beneficial for reactions involving poorly soluble reagents. mdpi.com While specific examples detailing the continuous flow biocatalytic production of this compound are not prevalent in the reviewed literature, the principles of the technology are broadly applicable. For instance, a lipase, such as that from Candida antarctica (CaLB), known for its versatility, could be immobilized and used in a flow reactor for a kinetic resolution step if a racemic synthesis is employed. mdpi.com

The integration of Process Analytical Technology (PAT) with continuous flow systems enables real-time monitoring and optimization of reaction parameters, leading to higher yields and more consistent product quality. nih.gov This level of control is crucial for the large-scale manufacturing of fine chemicals like this compound.

Table 1: Advantages of Continuous Flow Biocatalysis

| Feature | Advantage in Production | Source |

|---|---|---|

| Improved Mass/Heat Transfer | Better reaction control and efficiency. | uni-hannover.demdpi.com |

| Immobilized Biocatalyst | Easy separation of catalyst from product, catalyst reuse. | uni-hannover.denih.gov |

| Reduced Inhibition | Continuous removal of product minimizes enzyme inhibition. | mdpi.com |

| Automation | Allows for continuous and automated manufacturing processes. | rsc.org |

| Process Analytical Technology (PAT) | Real-time monitoring and control for quality assurance. | nih.gov |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, a logical retrosynthetic disconnection involves breaking the C-O bond of the tetrahydrofuran ring and the C-N and C-O bonds of the amino alcohol functionality.

A plausible retrosynthetic pathway for this compound (I) could begin with a disconnection of the carbon-nitrogen and carbon-oxygen bonds, suggesting a precursor like an epoxide or a diol. A key disconnection would be the ring-closing reaction to form the tetrahydrofuran structure.

Scheme 1: Plausible Retrosynthetic Pathway

Target Molecule (I): this compound synthonix.comnih.govcymitquimica.comalfa-chemistry.comchemenu.com

Precursor (II): A protected amino diol, where 'P' is a protecting group for the amine (e.g., Boc) and 'X' is a leaving group (e.g., a halogen like chlorine or a sulfonate ester). The synthesis of functionalized tetrahydrofuranols from chloropolyols supports this disconnection. nih.govorganic-chemistry.org

Starting Material (III): A protected amino alcohol with a terminal double bond. This could be derived from a commercially available chiral starting material to ensure the correct stereochemistry.

The forward synthesis would involve the protection of the amino group of a suitable starting material, followed by dihydroxylation of the double bond to create the diol system. One of the hydroxyl groups would then be converted to a good leaving group, setting the stage for an intramolecular Williamson ether synthesis (ring closure) to form the tetrahydrofuran ring. Finally, deprotection of the amine would yield the target molecule, this compound. The stereochemistry of the final product would be controlled by the choice of starting material and the reagents used for the dihydroxylation and cyclization steps.

Structural and Conformational Analysis of Trans 4 Aminotetrahydrofuran 3 Ol

Spectroscopic Methodologies for Structural Elucidation

A suite of spectroscopic and chromatographic techniques is employed to unequivocally determine the structure, stereochemistry, and purity of trans-4-Aminotetrahydrofuran-3-ol (B68025).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and, crucially, the relative stereochemistry of diastereomers. In the case of this compound, ¹H NMR spectroscopy provides key insights. The chemical shifts and, more importantly, the coupling constants (³J values) between the protons on the tetrahydrofuran (B95107) ring are diagnostic. For the trans isomer, the dihedral angle between the protons at C3 and C4 results in a specific coupling constant that differs from the cis isomer. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful in establishing the connectivity of protons within the molecule, confirming the assignment of the trans configuration. longdom.org Advanced NMR methods, including Rotating-frame Overhauser Enhancement Spectroscopy (ROESY), can provide through-space correlations, further solidifying the stereochemical assignment. acs.org The use of chiral solvating agents in NMR can also be employed to differentiate between enantiomers and assign absolute configuration. mdpi.com

Table 1: Representative ¹H NMR Data for Stereochemical Assignment

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Significance |

| H-3 | ~4.0-4.2 | J(H3,H4), J(H3,H2a), J(H3,H2b) | The coupling constant J(H3,H4) is critical for determining the trans or cis relationship between the hydroxyl and amino groups. |

| H-4 | ~3.5-3.7 | J(H4,H3), J(H4,H5a), J(H4,H5b) | The multiplicity and coupling constants of this proton provide further confirmation of the stereochemistry. |

| H-2, H-5 | ~3.6-4.0 | Geminal and vicinal couplings | These protons of the tetrahydrofuran ring exhibit complex splitting patterns that are influenced by the ring's conformation. |

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. rsc.org For this compound, X-ray crystallography of its hydrochloride salt has revealed a monoclinic crystal system. This analysis confirms the trans relationship between the amino and hydroxyl groups and provides precise bond lengths, bond angles, and torsional angles. The solid-state structure is often characterized by a network of intermolecular hydrogen bonds involving the amino and hydroxyl groups, as well as the chloride counterion, which stabilize the crystal lattice. The tetrahydrofuran ring typically adopts a non-planar conformation, such as an envelope or twist conformation, to minimize steric strain. acs.org

Table 2: Crystallographic Data for this compound Hydrochloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 7.164 | |

| b (Å) | 10.328 | |

| c (Å) | 12.491 | |

| β (°) | 98.7 | |

| Volume (ų) | 912.4 |

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. unipi.it It measures the differential absorption of left and right circularly polarized light. chromatographytoday.com Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra. chiralabsxl.com Therefore, CD spectroscopy can be used to determine the enantiomeric purity of a sample of this compound. chromatographytoday.comjasco-global.com By comparing the CD spectrum of an unknown sample to that of a known enantiomer, the absolute configuration can be assigned. chiralabsxl.com While a priori prediction of CD spectra can be challenging, comparison with spectra of structurally similar compounds of known absolute configuration can provide reliable assignments. chiralabsxl.com

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various isomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers. nih.govyoutube.comregistech.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. yakhak.org Polysaccharide-based CSPs are commonly used for the separation of underivatized amino alcohols. sigmaaldrich.com The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (ee) of a synthetic sample. uni-regensburg.de

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. epo.orgaablocks.com This technique is invaluable for confirming the molecular weight of this compound and for identifying and quantifying impurities. When coupled with a chiral column, LC-MS can provide both enantiomeric and mass information simultaneously.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to explore the conformational landscape of this compound.

Theoretical calculations, such as those employing density functional theory (DFT), can be used to model the different possible conformations of the tetrahydrofuran ring (e.g., envelope and twist forms) and to determine their relative energies. These calculations help in understanding the conformational preferences of the molecule in the gas phase or in solution. The results of these computational studies can be correlated with experimental data, such as NMR coupling constants, to provide a more complete picture of the molecule's behavior. csic.es Computational methods can also predict the relative stabilities of the cis and trans isomers, further aiding in their characterization. mdpi.com

Molecular Docking Studies (principles, not specific biological activity outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. sigmaaldrich.comnih.gov This method is instrumental in medicinal chemistry for understanding molecular recognition and for screening virtual libraries of compounds to identify potential drug candidates. sigmaaldrich.com For a molecule like this compound, which serves as a scaffold in drug design, molecular docking provides critical insights into how its derivatives might interact with biological targets.

The fundamental principles of molecular docking as applied to this compound involve several key steps:

Preparation of Ligand and Receptor: The three-dimensional structure of the ligand (a derivative of this compound) and the target receptor are required. The structure of the ligand is generated and optimized to find its most stable 3D conformation. The receptor structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov

Search Algorithm: A search algorithm explores the conformational space of the ligand within the receptor's binding site. It systematically or stochastically generates a large number of possible binding poses, considering the ligand's rotational and translational freedom. nih.govscielo.org.mx

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity or free energy of the ligand-receptor complex. sigmaaldrich.com These functions calculate the contribution of various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, to the stability of the complex. sigmaaldrich.com The goal is to identify the pose with the best score, which represents the most likely binding mode. sigmaaldrich.com

In the context of this compound, docking studies are used to predict the binding affinities of its derivatives for specific enzymes. For instance, computational tools like Molecular Operating Environment (MOE) Dock have been used to assess how derivatives might bind to targets such as HIV reverse transcriptase. This approach allows researchers to virtually test modifications to the core structure and prioritize the synthesis of compounds with the highest predicted activity.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational methods used to model and predict the properties of molecules at the atomic level. scielo.org.mxscholarsresearchlibrary.com These calculations provide detailed insights into the molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic structure (charge distribution, molecular orbitals) of a compound like this compound. scholarsresearchlibrary.com Software packages such as Gaussian and ORCA are commonly employed for these simulations.

The primary goal of these calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. scielo.org.mx For this compound, these calculations can validate and provide further detail on the experimental data obtained from techniques like X-ray crystallography.

Experimental X-ray diffraction studies on the hydrochloride salt of the compound have revealed key structural features that quantum calculations aim to reproduce and explain. irjweb.com The tetrahydrofuran ring is known to adopt an envelope conformation, where one atom lies out of the plane formed by the other four. irjweb.com Specifically, the C3 atom is reported to be 0.47 Å out of the plane formed by O1-C2-C4-C5. irjweb.com The trans arrangement of the amino and hydroxyl groups results in a dihedral angle of approximately 180°, which minimizes steric strain. irjweb.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.164 |

| b (Å) | 10.328 |

| c (Å) | 12.491 |

| β (°) | 98.7 |

| Volume (ų) | 912.4 |

Beyond geometry, quantum chemical calculations elucidate the electronic properties of the molecule. This includes the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally indicates a molecule is more reactive. irjweb.com

Furthermore, these calculations can determine the distribution of electron density across the molecule, often represented by Mulliken or Natural Population Analysis (NPA) charges. scielo.org.mx This information helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, which is fundamental for predicting its reactivity in chemical reactions. irjweb.comscielo.org.mx For instance, the molecular electrostatic potential (MEP) map visually represents these charged areas, guiding the understanding of intermolecular interactions. scielo.org.mx

| Property | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron; associated with nucleophilicity. irjweb.com |

| LUMO Energy | Represents the ability to accept an electron; associated with electrophilicity. irjweb.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. scielo.org.mx |

| Molecular Electrostatic Potential (MEP) | Visually maps the electron density to identify nucleophilic and electrophilic sites for reactions. scielo.org.mx |

Chemical Reactivity and Derivatization of Trans 4 Aminotetrahydrofuran 3 Ol

Mechanistic Studies of Reactions Involving the Tetrahydrofuran (B95107) Ring

The trans arrangement of the amino and hydroxyl groups minimizes steric hindrance and can stabilize the molecule through intramolecular hydrogen bonding. This configuration is a key aspect of its utility as a building block. In synthetic pathways designed to create THF-containing structures, such as aldol-type reactions or biocatalytic processes, the mechanism of ring formation dictates the resulting stereochemistry. For instance, in the synthesis of related Cα-tetrasubstituted tetrahydrofuran amino acids, a proposed mechanism involves an aldol (B89426) reaction followed by cyclization, where the use of sterically demanding protecting groups preferentially leads to the formation of the trans-isomer. researchgate.net

While the THF ring itself is relatively inert, its presence influences the reactivity of the appended hydroxyl and amino groups. The ring's structure can affect the pKa of the functional groups and constrain the trajectory of incoming reagents, thereby influencing the stereochemical outcome of derivatization reactions.

Functional Group Transformations (Hydroxyl and Amine groups)

The primary sites for chemical modification on trans-4-Aminotetrahydrofuran-3-ol (B68025) are its hydroxyl (-OH) and primary amine (-NH₂) groups. These functional groups can undergo a wide array of well-established transformations, allowing for the synthesis of a diverse library of derivatives.

Reactions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-aminotetrahydrofuran-3-one, using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. akjournals.com Milder and more selective methods like Swern or Dess-Martin periodinane (DMP) oxidation can also be employed to achieve this transformation under controlled conditions. science.gov

Esterification: The hydroxyl group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or using coupling agents) to form esters. This is a common strategy in the design of prodrugs to enhance membrane permeability.

Etherification: Williamson ether synthesis can be used to convert the alcohol into an ether by first deprotonating it with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen, although these harsh conditions may require prior protection of the amine group.

Reactions of the Amine Group:

Acylation/Amide Formation: The primary amine is nucleophilic and reacts readily with acylating agents (e.g., acyl chlorides, anhydrides) to form stable amide bonds. This is a fundamental reaction used in peptide coupling and the synthesis of many pharmaceutical derivatives. For example, tert-Butoxycarbonyl (Boc) anhydride (B1165640) is commonly used to protect the amine group during subsequent reaction steps. google.com

Alkylation: The amine can be alkylated using alkyl halides. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, is a powerful method for controlled mono- or di-alkylation.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, a key functional group in many therapeutic agents.

Biocatalytic Transformations: Transaminases are enzymes that can catalyze the interconversion of amines and ketones. While often used for the synthesis of chiral amines from prochiral ketones, they can also be employed in deracemization processes. acs.orginterchim.fr

A summary of common functional group transformations is provided in the table below.

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

| Hydroxyl | Oxidation | DMP, PCC, Swern Oxidation | Ketone |

| Hydroxyl | Esterification | Acyl Chloride, Carboxylic Acid + DCC | Ester |

| Hydroxyl | Etherification | NaH, Alkyl Halide | Ether |

| Amine | Acylation | Acyl Chloride, Anhydride | Amide |

| Amine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| Amine | Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |

Synthesis of Novel Derivatives for Research Probes and Analog Generation

The structural and functional characteristics of this compound make it a highly sought-after scaffold for generating novel derivatives, particularly in drug discovery. Its ability to present functional groups in a defined three-dimensional space allows for the precise design of molecules that can interact with biological targets like enzymes and receptors. akjournals.com

Key research findings highlight its role as a crucial building block:

Immunomodulators: The compound has been instrumental in the synthesis of novel Toll-like receptor 7 and 8 (TLR7/8) agonist payloads, which are vital components in the development of antibody-drug conjugates for immunotherapy. nih.gov

Anticancer Agents: In a lead optimization campaign targeting pancreatic cancer, derivatives incorporating the (R)-3-aminotetrahydrofuran moiety showed potent inhibition of oxidative phosphorylation (OXPHOS) Complex I. sigmaaldrich.com These derivatives led to significant growth inhibition of pancreatic cancer cells. sigmaaldrich.com

Antiviral Agents: The introduction of fluorinated groups onto derivatives of this scaffold has been shown to enhance binding to viral polymerases, a strategy explored in studies on SARS-CoV-2 replication inhibition. nih.gov

CNS Receptor Agonists: The amine analogue of this compound is an integral structural feature in selective, high-affinity adenosine (B11128) A1 receptor agonists, which have been investigated for their potential antiarrhythmic activity. acs.org

The generation of analogs often involves modifying the amine and hydroxyl groups to explore the structure-activity relationship (SAR). For example, converting the free base to its hydrochloride salt can improve aqueous solubility and bioavailability.

Derivatization Strategies for Enhanced Analytical Detection and Separation

In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes that lack a strong chromophore or fluorophore, or to resolve stereoisomers. For this compound, which has no significant UV absorbance, derivatization of its primary amine group is essential for sensitive detection by HPLC with UV or fluorescence detectors. creative-proteomics.com

Derivatization for Enhanced Detection: The primary amine group is the main target for derivatization. Reagents that react with amines to form highly fluorescent or UV-absorbent products are commonly used in pre-column derivatization for HPLC analysis. researchgate.net

Fluorescent Labeling:

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. interchim.frnih.gov This is a very common and sensitive method.

Fluorescamine: Forms a highly fluorescent pyrrolinone product upon reaction with primary amines. researchgate.net

4-Fluoro-7-nitrobenzofurazan (NBD-F) and NBD-Cl: These reagents produce intensely fluorescent and stable derivatives with primary and secondary amines. researchgate.netresearchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield derivatives that are detectable by both fluorescence and UV. creative-proteomics.com

Derivatization for Chiral Separation: Since this compound is a chiral molecule, separating its enantiomers is often necessary. This can be achieved either by using a chiral stationary phase (chiral column) or by pre-column derivatization with a chiral derivatizing reagent (CDR). sunnypharmtech.comgoogle.com The reaction with a single enantiomer of a CDR converts the analyte enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). akjournals.comnih.gov

Chiral Reagents:

OPA with Chiral Thiols: Using a chiral thiol like N-acetyl-L-cysteine or N-acetyl-D-penicillamine in the OPA reaction produces diastereomeric isoindoles that can be resolved chromatographically. nih.gov

Cyanuric Chloride-Based CDRs: Cyanuric chloride activated with a chiral auxiliary, such as an L-amino acid derivative, can be used to form diastereomers of amino alcohols. akjournals.comnanobioletters.com

(S)-α-Methoxybenzyl isocyanate (MIB): This reagent has been used to resolve amine enantiomers. nih.gov

The table below summarizes common derivatizing agents for amino alcohols.

| Reagent | Target Group | Detection Method | Purpose |

| o-Phthaldialdehyde (OPA) + Thiol | Primary Amine | Fluorescence | Quantification, Enhanced Sensitivity interchim.frnih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Fluorescence / UV | Quantification, Enhanced Sensitivity creative-proteomics.com |

| Benzoyl Chloride | Amine, Alcohol | UV, Mass Spectrometry | Improved Chromatography & Detection acs.org |

| OPA + Chiral Thiol (e.g., N-acetyl-L-cysteine) | Primary Amine | Fluorescence | Chiral Separation (Enantiomer Resolution) nih.gov |

| Cyanuric Chloride + Chiral Auxiliary | Amine, Alcohol | UV | Chiral Separation (Enantiomer Resolution) akjournals.comnanobioletters.com |

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of trans-4-Aminotetrahydrofuran-3-ol (B68025) makes it an invaluable chiral building block in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. nih.gov The specific spatial arrangement of its amino and hydroxyl groups provides a rigid and predictable framework for constructing stereochemically defined molecules. This is particularly crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomeric form.

The hydrochloride salt of this compound is frequently used in research as a building block for a variety of biologically active molecules. Its stereochemical properties have been shown to influence enzymatic stability, with the trans isomer demonstrating higher stability in certain assays compared to its cis counterpart. This stability is a desirable trait in the design of enzyme inhibitors and other therapeutic agents.

A notable application of this chiral building block is in the synthesis of novel payloads for Toll-like receptor 7/8 (TLR7/8) agonists, which are key components in the development of immunotherapeutic agents. Furthermore, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including those targeting the central nervous system. The ability to use this pre-existing stereochemistry simplifies the synthesis of complex chiral molecules, avoiding the need for challenging and often low-yielding resolution steps later in the synthetic sequence. nih.gov

Role in the Synthesis of Complex Heterocyclic Compounds

The functional groups of this compound, namely the secondary amine and the secondary alcohol on a heterocyclic core, provide multiple reaction sites for the construction of more elaborate molecular architectures. This makes it a valuable precursor for a wide range of complex heterocyclic compounds, which are foundational structures in many pharmaceuticals and natural products.

The amino and hydroxyl groups can be selectively protected and functionalized, allowing for the stepwise addition of other molecular fragments. For instance, the amino group can participate in amide bond formation, reductive amination, and N-alkylation reactions, while the hydroxyl group can undergo esterification, etherification, and oxidation. These transformations enable the fusion of other ring systems onto the tetrahydrofuran (B95107) core or the attachment of various side chains, leading to the generation of novel and structurally diverse heterocyclic libraries.

Research has demonstrated its use as an intermediate in the synthesis of complex organic molecules, leveraging its capacity to undergo a variety of chemical reactions. This versatility allows chemists to design and execute synthetic routes to target molecules with a high degree of control over the final structure.

Precursor in the Development of Tetrahydrofuran Amino Acids

This compound serves as a key starting material for the synthesis of non-natural amino acids containing a tetrahydrofuran ring. These tetrahydrofuran amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with enhanced properties. The tetrahydrofuran scaffold introduces conformational constraints into the peptide backbone, which can lead to improved metabolic stability, increased receptor binding affinity, and altered biological activity compared to their natural counterparts.

Potential as Chiral Catalysts or Ligands in Asymmetric Reactions

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in a fixed spatial relationship, suggests its potential for development into chiral ligands for asymmetric catalysis. sigmaaldrich.com Chiral ligands are crucial components of metal-based catalysts that can induce high levels of enantioselectivity in chemical reactions, ensuring the formation of the desired stereoisomer. nih.govpsu.edu

While the direct application of this compound as a catalyst may be limited, its structure provides a versatile scaffold for the synthesis of more complex ligands. The amino and hydroxyl groups can be derivatized to coordinate with a variety of transition metals, creating a chiral environment around the metal center. This chiral pocket can then direct the approach of substrates in a stereoselective manner.

The development of new chiral ligands is a continuous effort in organic synthesis, aiming for higher efficiency, selectivity, and broader substrate scope. sigmaaldrich.com The structural rigidity and well-defined stereochemistry of this compound make it an attractive starting point for the design and synthesis of novel ligand families for a range of asymmetric transformations. A positional isomer, (S)-Tetrahydrofuran-3-amine, is already utilized in asymmetric catalysis and as a precursor for ligands, highlighting the potential of this class of compounds.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure trans-4-aminotetrahydrofuran-3-ol (B68025) necessitates the development of synthetic routes that are not only high-yielding but also environmentally benign. Future research in this area will likely focus on several key strategies:

Biocatalysis: The use of enzymes, such as aminotransferases and alcohol dehydrogenases, offers a green alternative to traditional chemical methods. Future work could involve the discovery and engineering of novel enzymes with enhanced substrate specificity and stability, enabling the direct and highly stereoselective synthesis from simple starting materials like tetrahydrofuran-3-one.

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of this aminofuranol is a promising avenue. This could involve metal-catalyzed hydrogenations or transfer hydrogenations of suitable precursors, or organocatalytic approaches that avoid the use of heavy metals.

Renewable Feedstocks: A long-term goal is the synthesis of this compound from renewable resources. This would involve the development of innovative catalytic processes to convert biomass-derived platform chemicals into the desired heterocyclic core.

Exploration of Novel Reactivity Patterns

Beyond its use as a simple scaffold, the unique arrangement of functional groups in this compound presents opportunities for exploring novel reactivity. The trans relationship between the amino and hydroxyl groups can direct the stereochemical outcome of subsequent reactions in unique ways. Future research could explore:

Organocatalysis: The chiral backbone of this compound makes it an attractive candidate for development as a novel organocatalyst. Its derivatives could be explored in a variety of asymmetric transformations.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize the dual functionality of the aminofuranol could lead to the rapid assembly of complex and diverse molecular architectures.

Dipolar Cycloadditions: The development of methods for the synthesis of highly substituted tetrahydrofurans through dipolar cycloaddition reactions is an active area of research. rsc.orgrsc.org Investigating the participation of this compound or its derivatives in such reactions could open up new pathways to novel heterocyclic systems. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Synthesis and Conformational Behavior

Computational chemistry is a powerful tool for accelerating chemical research. nih.govnimml.org In the context of this compound, future computational studies will be invaluable for:

Predictive Synthesis: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility and stereochemical outcome of new synthetic strategies. This can help to prioritize experimental efforts and reduce the time and resources required for methods development.

Conformational Analysis: Understanding the preferred three-dimensional conformations of this compound and its derivatives is crucial for understanding its reactivity and biological activity. ethz.ch Advanced computational modeling can provide detailed insights into the conformational landscape of these molecules, including the subtle effects of solvent and substituent changes. ethz.ch

Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound at a molecular level. rsc.org This fundamental understanding can guide the design of more efficient and selective catalysts and reactions. rsc.org

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers exciting possibilities for the rapid and efficient production of libraries of compounds based on the this compound scaffold. nih.govgoogle.com Future research in this area will focus on:

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives can offer significant advantages in terms of safety, scalability, and reproducibility.

Robotic Synthesis: The integration of the synthesis of this building block into fully automated robotic platforms will enable the high-throughput synthesis of compound libraries for screening and optimization. researchgate.net

Data-Driven Synthesis: Combining automated synthesis with machine learning algorithms will allow for the development of predictive models that can guide the synthesis of new molecules with desired properties, accelerating the discovery of new chemical entities.

Application in the Synthesis of Undiscovered Chemical Entities

The unique structural and stereochemical features of this compound make it an ideal starting point for the synthesis of novel and previously unexplored chemical entities. Rather than focusing on specific biological targets, future research should aim to:

Scaffold Diversification: Develop synthetic methodologies to transform the aminofuranol into a wide range of new heterocyclic scaffolds. This could involve ring-expansion, ring-contraction, or fusion reactions to create novel polycyclic systems. google.com

Accessing New Chemical Space: Utilize the chiral nature of this compound to synthesize complex, three-dimensional molecules that occupy regions of chemical space that are currently underexplored.

Combinatorial Chemistry: Employ combinatorial approaches, enabled by automated synthesis, to generate large libraries of diverse compounds based on the this compound core. This will provide a rich source of new molecules for screening in a variety of applications.

Q & A

Q. What hyphenated analytical techniques are most effective for analyzing trans-4-Aminotetrahydrofuran-3-ol in complex matrices?

- Methodological Answer : Combine LC-MS with ion mobility spectrometry (IMS) to separate isomers in biological samples. For trace analysis, use GC-MS with derivatization (e.g., silylation of -OH/-NH₂ groups). Validate methods with spike-and-recovery experiments in relevant matrices (e.g., plasma, soil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.